Dopamine D2-like Activity Enhancement Relative to Unsubstituted Phenmetrazine
2-(3-Chlorophenyl)-3-methylmorpholine demonstrates a 4.9-fold increase in dopamine (DA) releasing potency compared to the unsubstituted parent compound phenmetrazine, as measured by EC50 values in rat brain synaptosomes [1]. This meta-chloro substitution provides a significant potency gain specifically at the dopamine transporter that is not observed with the unsubstituted analog [1][2].
| Evidence Dimension | Dopamine release potency (EC50, nM) in rat brain synaptosomes |
|---|---|
| Target Compound Data | EC50 = 27 nM for dopamine release |
| Comparator Or Baseline | Phenmetrazine: EC50 = 131 nM for dopamine release |
| Quantified Difference | 4.9-fold more potent dopamine release (27 nM vs. 131 nM) |
| Conditions | Rat brain synaptosomes; [3H]monoamine release assay; Namjoshi et al. 2015 study design |
Why This Matters
For researchers designing dopamine-selective pharmacological probes or developing forensic reference materials for novel psychoactive substances, the 4.9-fold potency gain directly influences experimental dosing and analytical detection limits.
- [1] Namjoshi OA, Decker AM, Landavazo A, Partilla JS, Baumann MH, Rothman RB, et al. Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence. 2015;146:e48. doi:10.1016/j.drugalcdep.2014.09.502 View Source
- [2] Rothman RB, Baumann MH, Dersch CM, et al. Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. 2001;39(1):32-41. doi:10.1002/1098-2396(20010101)39:1<32::AID-SYN5>3.0.CO;2-3 View Source
